molecular formula C13H13N3O3S2 B4417284 methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate

methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B4417284
M. Wt: 323.4 g/mol
InChI Key: SBHHTTAJQBDUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of inflammatory cytokines. In agriculture, it inhibits the growth of plant pathogens and weeds by interfering with their metabolic processes. In water treatment and soil remediation, it binds to heavy metals and other pollutants, preventing their absorption by plants and animals.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in both in vitro and in vivo studies. In medicine, it has been shown to be well-tolerated by cancer patients and exhibits minimal cytotoxicity towards normal cells. In agriculture, it has been shown to have minimal impact on non-target organisms, making it a safer alternative to traditional pesticides and herbicides.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its complex synthesis method and high cost may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. In medicine, it has the potential to be developed into a novel anticancer drug or anti-inflammatory agent. In agriculture, it can be further optimized for use as a safer and more effective pesticide or herbicide. In environmental science, it can be studied for its potential use in water treatment and soil remediation. Overall, the unique properties and potential applications of this compound make it a promising candidate for further research and development.

Scientific Research Applications

Methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant pathogens and weeds. In environmental science, it has been studied for its potential use in water treatment and soil remediation.

properties

IUPAC Name

methyl 3-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-8-15-16-13(21-8)20-7-11(17)14-10-5-3-4-9(6-10)12(18)19-2/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHTTAJQBDUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Reactant of Route 5
methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.